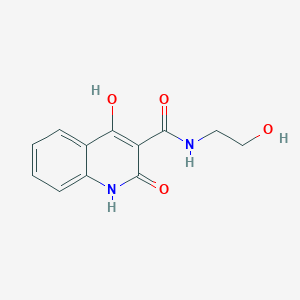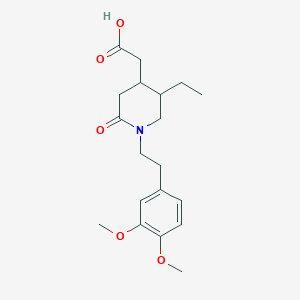
4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves the reaction of quinolinone derivatives with appropriate amines. One common method involves starting from quinolinone and reacting it with ethanolamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like amines and alcohols are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated analogs .
Aplicaciones Científicas De Investigación
4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Utilized in the development of novel polymers and materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes such as lipoxygenase, thereby reducing inflammation. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolinone: Shares the quinolinone core but lacks the hydroxyethyl and carboxamide groups.
4-Hydroxy-N-(2-hydroxy-1-phenylethyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide: Similar structure with phenyl substitutions.
Uniqueness
4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl and carboxamide groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H12N2O4 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O4/c15-6-5-13-11(17)9-10(16)7-3-1-2-4-8(7)14-12(9)18/h1-4,15H,5-6H2,(H,13,17)(H2,14,16,18) |
Clave InChI |
MBGFXTSZNLJTQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Bromo-5-(4-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11977532.png)
![Isopropyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977534.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11977565.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11977570.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11977578.png)
![5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11977585.png)
![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977596.png)


![({4-[(E)-(4-Bromobenzoyl)diazenyl]anilino}oxy)(4-methylphenyl)methanone](/img/structure/B11977615.png)
![(2E)-N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11977616.png)
